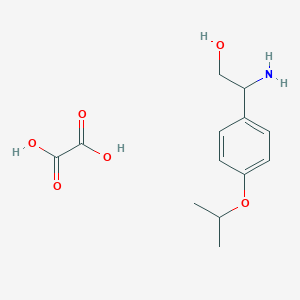
Oxalate de 2-amino-2-(4-isopropoxyphényl)éthanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-Amino-2-(4-isopropoxyphenyl)ethanol oxalate, while not directly synthesized or analyzed in the provided papers, is related to the class of compounds that include substituted phenyl ethanolamines. These compounds are of interest due to their relevance in pharmaceutical applications, particularly as intermediates in the synthesis of cardiovascular drugs .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions that typically start from substituted phenylethanol or similar precursors. For instance, the synthesis of 2-(4-aminophenyl) ethanol, a key intermediate in cardiovascular drugs, was achieved using β-phenylethanol as a raw material through a sequence of esterification, nitration, hydrolysis, and reduction, yielding a high purity product . Similarly, substituted indoles, which share a common aromatic structure with phenyl ethanolamines, were synthesized from corresponding indolines through dehydrogenation .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various analytical techniques. For example, the crystal structure of 2-Amino-4-(4-hydroxyphenyl)-5-propylthiazole ethanol solvate 0.25 hydrate was elucidated by X-ray diffraction analysis, revealing non-coplanar ring systems and extensive intermolecular hydrogen bonding . Although the exact structure of 2-Amino-2-(4-isopropoxyphenyl)ethanol oxalate is not provided, similar analytical methods could be employed to determine its molecular geometry and intermolecular interactions.
Chemical Reactions Analysis
The chemical behavior of phenyl ethanolamines and related compounds under various conditions has been studied. For instance, the transformation of 2-(2,6-diaminophenyl)ethanol to 4-hydroxyindoline and 4-aminoindoline under heating in acidic conditions demonstrates the reactivity of such compounds under different chemical environments . These reactions are crucial for the development of synthetic pathways for pharmaceuticals.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of halogen atoms in the molecules, as seen in the synthesis of structural isomers of β2 agonists, affects their metabolic stability and pharmacokinetics, as halogens prevent rapid metabolic inactivation . The solvate and hydrate forms of these compounds, as determined by crystallography, also indicate their solubility and potential interactions with solvents . These properties are essential for understanding the behavior of these compounds in biological systems and their suitability for drug development.
Applications De Recherche Scientifique
Science de l'environnement
Les applications potentielles du composé en science de l'environnement comprennent son utilisation dans l'étude des technologies de capture et de stockage du CO2. Son groupe amine peut réagir avec le CO2, ce qui en fait un candidat pour le développement de nouveaux matériaux ou de nouvelles méthodes de séquestration du carbone.
Chacune de ces applications représente un domaine de recherche unique où l’oxalate de 2-amino-2-(4-isopropoxyphényl)éthanol peut contribuer de manière significative. La polyvalence du composé découle de sa structure moléculaire, qui offre divers groupes fonctionnels pouvant être utilisés dans différents domaines scientifiques. Bien que les informations actuelles ne fournissent pas de détails exhaustifs sur des études de recherche spécifiques, les applications mentionnées sont basées sur les rôles typiques que jouent les composés similaires dans leurs domaines respectifs .
Safety and Hazards
Propriétés
IUPAC Name |
2-amino-2-(4-propan-2-yloxyphenyl)ethanol;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2.C2H2O4/c1-8(2)14-10-5-3-9(4-6-10)11(12)7-13;3-1(4)2(5)6/h3-6,8,11,13H,7,12H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUKPMFIDAABLPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(CO)N.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-6-tert-pentyl-N-m-tolyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1286234.png)
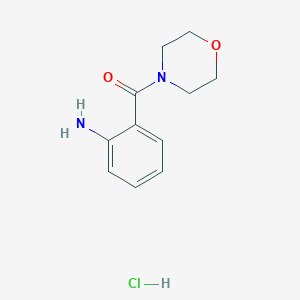
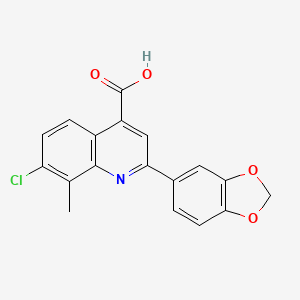

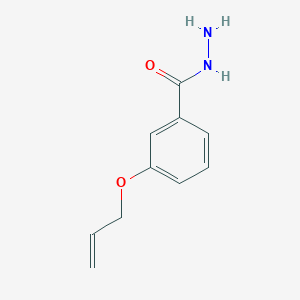
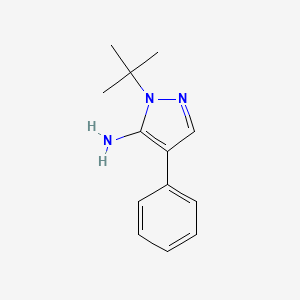

![2-[(2-Fluorobenzyl)amino]benzoic acid](/img/structure/B1286263.png)

![4-[2-(3-methylphenyl)-1H-indol-3-yl]-1-butanamine oxalate](/img/structure/B1286275.png)
![2-((1H-Benzo[d]imidazol-2-yl)methoxy)ethanamine dihydrochloride](/img/structure/B1286276.png)


